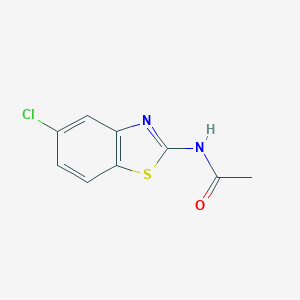
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide, commonly known as CBA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. CBA belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of CBA and its derivatives is not fully understood, but several studies have suggested that they may act through various pathways, including inhibition of enzymes, such as topoisomerases and kinases, and disruption of cellular signaling pathways. For instance, a study reported that a CBA derivative exhibited potent inhibitory activity against topoisomerase II, an enzyme that plays a critical role in DNA replication and cell proliferation.
Biochemical and physiological effects:
CBA and its derivatives have been shown to exhibit diverse biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory activities. Several studies have reported the inhibition of bacterial and fungal growth by CBA derivatives, indicating their potential as antimicrobial agents. Moreover, some CBA derivatives have been shown to exhibit potent antitumor activity against various cancer cell lines, indicating their potential as anticancer agents. Additionally, CBA and its derivatives have been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
CBA and its derivatives offer several advantages for laboratory experiments, including their ease of synthesis, stability, and diversity of biological activities. Moreover, their synthetic accessibility allows for the generation of a wide range of derivatives with varying biological activities. However, some limitations of CBA and its derivatives include their potential toxicity and limited bioavailability, which may limit their clinical applications.
Orientations Futures
Several future directions can be explored for the development and application of CBA and its derivatives. One potential direction is the synthesis and evaluation of novel CBA derivatives with improved potency, selectivity, and pharmacokinetic properties. Additionally, the development of CBA-based materials with unique properties, such as optical and electronic properties, can be explored. Finally, the exploration of the biological mechanisms underlying the diverse biological activities of CBA and its derivatives can provide insights into their potential therapeutic applications.
In conclusion, CBA is a synthetic compound with diverse biological activities that has gained attention in the scientific community for its potential applications in various fields. Its ease of synthesis, stability, and diversity of biological activities make it an attractive scaffold for the development of novel drugs and materials. However, further studies are needed to fully understand its mechanisms of action and to explore its potential applications in various fields.
Méthodes De Synthèse
CBA can be synthesized through various methods, including the reaction of 2-aminobenzothiazole with chloroacetic acid in the presence of a catalyst, such as triethylamine, under reflux conditions. The reaction yields CBA as a white crystalline solid, which is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
CBA has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. Several studies have reported the synthesis and evaluation of CBA derivatives as potential anticancer, antitubercular, and antifungal agents. For instance, a recent study reported the synthesis of novel CBA derivatives and their evaluation as potential anticancer agents against human breast cancer cells. The results showed that some of the derivatives exhibited significant cytotoxicity against the cancer cells, indicating their potential as anticancer agents.
Propriétés
Formule moléculaire |
C9H7ClN2OS |
|---|---|
Poids moléculaire |
226.68 g/mol |
Nom IUPAC |
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,1H3,(H,11,12,13) |
Clé InChI |
BWCVOBISDLHAFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
SMILES canonique |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B244035.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244036.png)
![2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244037.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244039.png)
![2,6-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244041.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244042.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244043.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B244047.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B244050.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide](/img/structure/B244055.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)